molecular formula C13H16O3 B8008929 4-(4-Hydroxycyclohexyl)benzoic acid

4-(4-Hydroxycyclohexyl)benzoic acid

Cat. No.: B8008929
M. Wt: 220.26 g/mol
InChI Key: OUJCPOLTQOHOFM-UHFFFAOYSA-N
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Description

4-(4-Hydroxycyclohexyl)benzoic acid is a benzoic acid derivative featuring a hydroxyl-substituted cyclohexyl group at the para position of the aromatic ring. This compound has garnered attention in medicinal chemistry, particularly in the design of MDM2 inhibitors. In a co-crystal structure study, the 4-hydroxycyclohexyl group was shown to form a hydrogen bond with a lysine residue in MDM2, a critical interaction for inhibiting cancer cell proliferation . Replacing this group with a benzoic acid moiety enhanced binding affinity (Ki = 0.16 nM) and cellular activity (IC50 = 100–250 nM in cancer cell lines), highlighting its structural versatility in drug development .

The compound’s structure combines the rigidity of the cyclohexyl ring with the hydrogen-bonding capability of the hydroxyl and carboxylic acid groups, making it a valuable scaffold for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

4-(4-hydroxycyclohexyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-4,10,12,14H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJCPOLTQOHOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural features and molecular properties of 4-(4-Hydroxycyclohexyl)benzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Key Structural Features
This compound C₁₃H₁₆O₃ 236.27 4-Hydroxycyclohexyl Cyclohexyl ring with hydroxyl group; carboxylic acid
4-(4-Butylcyclohexyl)benzoic acid C₁₇H₂₄O₂ 260.38 4-Butylcyclohexyl Hydrophobic butyl chain; carboxylic acid
4-(Methoxymethyl)benzoic acid C₉H₁₀O₃ 166.18 Methoxymethyl Ether-linked methyl group; carboxylic acid
4-(4-Fluorophenoxy)benzoic acid C₁₃H₉FO₃ 232.21 4-Fluorophenoxy Fluorinated aromatic ether; carboxylic acid
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 Hydroxyl Simple phenolic acid

Key Observations :

  • Hydrophobicity : The 4-butylcyclohexyl substituent in 4-(4-Butylcyclohexyl)benzoic acid increases lipophilicity compared to the hydroxycyclohexyl group, which may enhance membrane permeability but reduce water solubility .
  • Hydrogen Bonding : The hydroxycyclohexyl group in this compound enables dual hydrogen-bonding interactions (hydroxyl and carboxylic acid), critical for target engagement in MDM2 inhibition .
MDM2 Inhibitor Design
  • This compound Derivatives : Compound 31, derived by replacing the hydroxycyclohexyl group with benzoic acid, exhibited superior MDM2 binding (Ki = 0.16 nM) and anticancer activity, underscoring the importance of carboxylic acid groups in enhancing protein-ligand interactions .
  • Roche Group’s Inhibitors : The benzoic acid moiety has been widely adopted in MDM2 inhibitor designs due to its ability to interact with lysine residues, as demonstrated in Roche’s preclinical candidates .
Antimicrobial and Industrial Uses
  • 4-Hydroxybenzoic Acid : A simpler analog used as a preservative and synthetic intermediate. Its sodium salt (E214) is employed in food and cosmetics, though safety concerns restrict concentrations .

Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility pKa (Carboxylic Acid)
This compound Not reported Moderate in polar solvents ~4.2 (estimated)
4-Hydroxybenzoic acid 213–214 Soluble in hot water, ethanol 4.48
4-(Methoxymethyl)benzoic acid Not reported Soluble in DMSO, methanol ~3.8 (estimated)
4-(4-Fluorophenoxy)benzoic acid 171–175 Low water solubility ~2.9 (estimated)

Notes:

  • The hydroxycyclohexyl group likely increases melting point compared to 4-hydroxybenzoic acid due to added molecular weight and rigidity, though direct data is unavailable.
  • Substituents like methoxymethyl or fluorophenoxy reduce solubility in aqueous media but enhance organic solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Hydroxycyclohexyl)benzoic acid
Reactant of Route 2
4-(4-Hydroxycyclohexyl)benzoic acid

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